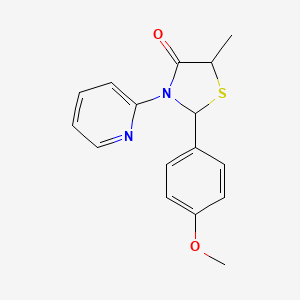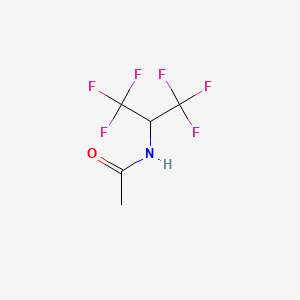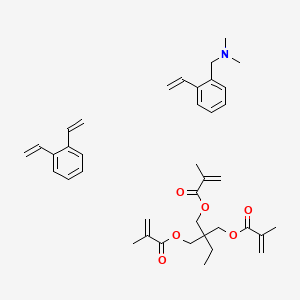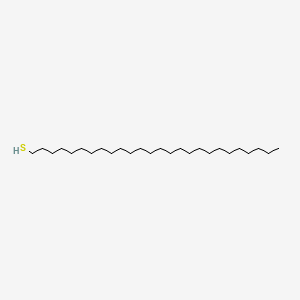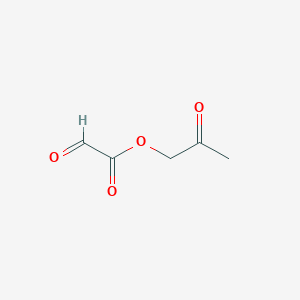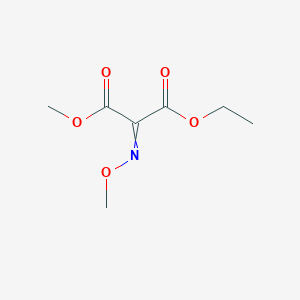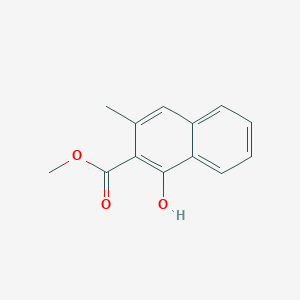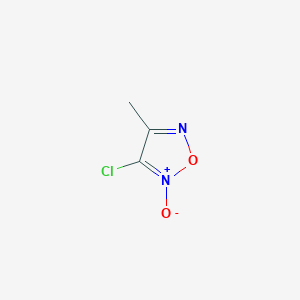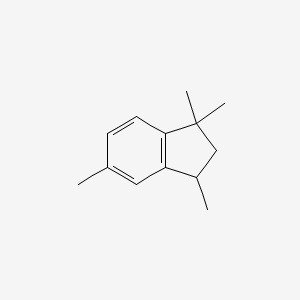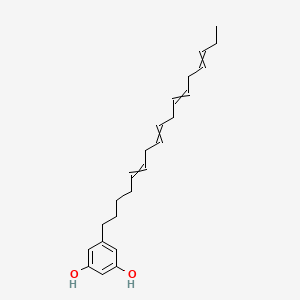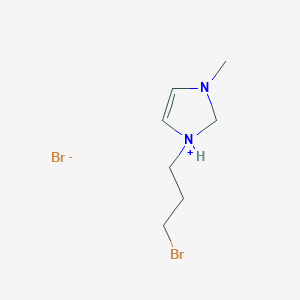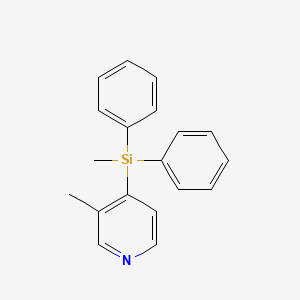
Pyridine, 3-methyl-4-(methyldiphenylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-methyl-4-(methyldiphenylsilyl)- is an organic compound that belongs to the class of pyridine derivatives. Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a methyl group at the 3-position and a methyldiphenylsilyl group at the 4-position of the pyridine ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 3-methyl-4-(methyldiphenylsilyl)- can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with a suitable silylating agent, such as methyldiphenylsilyl chloride, in the presence of a base like triethylamine. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete silylation.
Another method involves the use of Grignard reagents. For instance, 3-methylpyridine can be reacted with a Grignard reagent derived from methyldiphenylsilane in the presence of a catalyst such as copper(I) iodide. This method provides a high yield of the desired product under controlled conditions .
Industrial Production Methods
Industrial production of pyridine derivatives often involves large-scale reactions using continuous flow reactors. The process may include the use of automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. This ensures consistent product quality and high efficiency. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 3-methyl-4-(methyldiphenylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-methyl-4-(methyldiphenylsilyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of pyridine, 3-methyl-4-(methyldiphenylsilyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in various biochemical pathways, influencing cellular processes. The silyl group may also enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpyridine: Lacks the silyl group, resulting in different chemical properties and reactivity.
4-Methylpyridine: Similar structure but with the methyl group at a different position, affecting its reactivity and applications.
Diphenylsilyl-substituted pyridines: Share the silyl group but differ in the position of substitution on the pyridine ring.
Uniqueness
Pyridine, 3-methyl-4-(methyldiphenylsilyl)- is unique due to the presence of both a methyl group and a methyldiphenylsilyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
72617-73-3 |
|---|---|
Molekularformel |
C19H19NSi |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
methyl-(3-methylpyridin-4-yl)-diphenylsilane |
InChI |
InChI=1S/C19H19NSi/c1-16-15-20-14-13-19(16)21(2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,1-2H3 |
InChI-Schlüssel |
GIQMHDIKXYVUOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


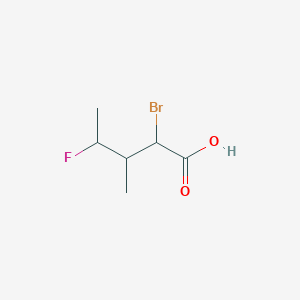

![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
